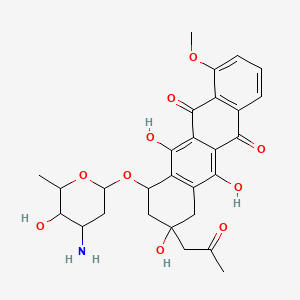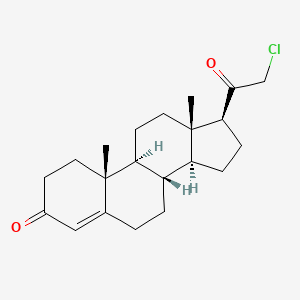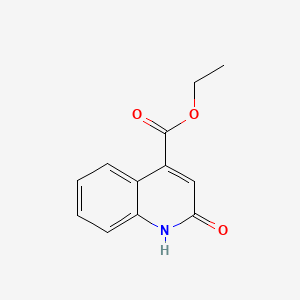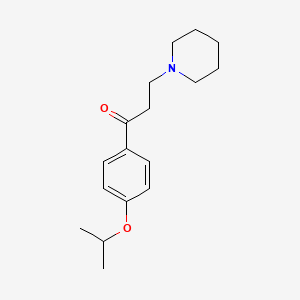
3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone is an aromatic ketone.
Applications De Recherche Scientifique
Crystal Polymorphism of Local Anaesthetic Drugs :
- Falicaine hydrochloride (a homologous drug to 3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone) has been characterized using various analytical methods, including thermal analysis, vibrational spectroscopy, and solid-state NMR. This research contributes to understanding the thermodynamic stability and crystalline forms of such compounds (Schmidt, 2005).
Neuroleptic Pharmacophore Studies :
- Investigations into neuroleptic activity have identified the phenyl-4-piperidinylmethanone moiety as a neuroleptic pharmacophore. This suggests potential applications in the development of neuroleptic agents, an important class of drugs used in psychiatry (Boswell et al., 1978).
Mannich Base Derivatives and DNA Interaction :
- Mannich base derivatives containing aromatic/heteroaromatic propanone structures have been synthesized and their interaction with double-stranded DNA has been studied. Such compounds could have implications in the development of DNA-targeted therapeutic agents (Istanbullu et al., 2017).
Anticancer Potential of Piperidinyl-1,3,4-Oxadiazole Hybrids :
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. This research contributes to the development of new potential therapeutic agents in oncology (Rehman et al., 2018).
Development of Acetylcholinesterase Inhibitors :
- Compounds designed as acetylcholinesterase inhibitors, based on the structure of 3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone, have shown potential in treating cognitive impairments caused by chronic cerebral ischemia (Xu et al., 2002).
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-piperidin-1-yl-1-(4-propan-2-yloxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H25NO2/c1-14(2)20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9,14H,3-5,10-13H2,1-2H3 |
Clé InChI |
ZHTPWMDZZZQREU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



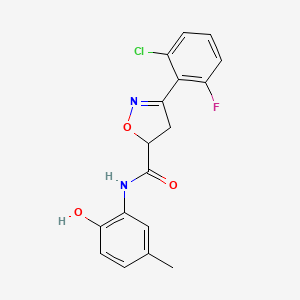
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)
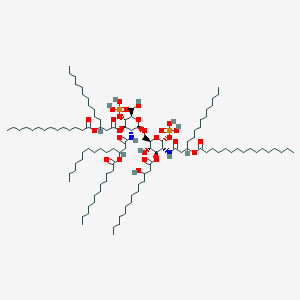
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)



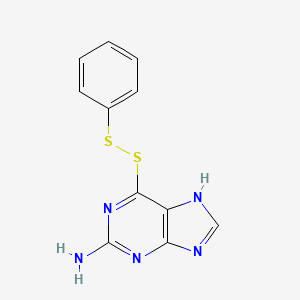
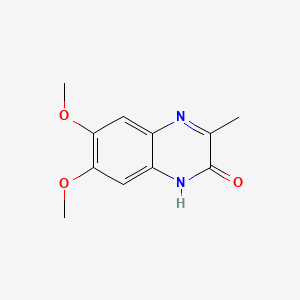
![4-[6-Hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B1202234.png)
